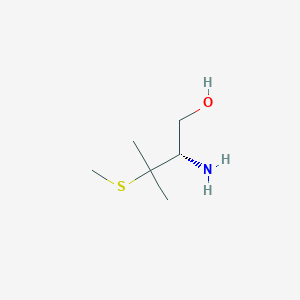

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” is a type of organic compound. It contains an amino group (-NH2), a methyl group (-CH3), and a sulfanyl group (-SH) attached to a butan-1-ol backbone .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution, reduction, or condensation . The exact synthesis pathway would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactions of a compound like this would depend on its functional groups. The amino group might undergo reactions such as acylation or alkylation, while the sulfanyl group might be oxidized to a sulfonyl group . The alcohol group could be dehydrated to form an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. It would likely be a polar molecule due to the presence of the amino and hydroxyl groups, which could make it soluble in polar solvents . Its boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Ionic Conductivity in Proton-Exchange Membranes

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol: has been studied in the context of proton-exchange membranes (PEMs). Researchers have re-cast Nafion® 1100 extruded membranes from solutions containing butan-1-ol and propan-2-ol. The ionic conductivity of these membranes was measured in 0.5 mol dm–3 H2SO4 at 295 K. Interestingly, solution-cast membranes from butan-1-ol exhibited higher conductivity than those from propan-2-ol. This difference suggests that the choice of solvent impacts membrane structure and performance .

Catalysis and Bimolecular Condensation Reactions

Butan-1-ol participates in bimolecular condensation reactions. For instance, it can undergo dehydrogenation and consecutive condensation to form more complex compounds. Researchers have explored Ag–CeO2/MWCNTs hybrid composite nanomaterials containing butan-1-ol as a catalyst. These materials exhibit diversified properties, making them relevant for catalytic applications .

Density and Viscosity Studies

In experimental and theoretical research, scientists have investigated the density and viscosity of pure methyl lactate. Additionally, they’ve compared data for 2-methyl-2-butanol with other 1-alkanols. While this specific study doesn’t focus solely on butan-1-ol, it highlights the compound’s role in understanding alcohol mixtures and their physical properties .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CO)N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)

![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)